

An In-depth Technical Guide to Opianic Acid (CAS 519-05-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Formyl-2,3-dimethoxybenzoic acid

Cat. No.: B1212065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opianic acid, also known by its systematic name **6-formyl-2,3-dimethoxybenzoic acid** and CAS number 519-05-1, is a phthalideisoquinoline alkaloid derivative. It is notably obtained from the oxidation of noscapine, a non-addictive antitussive agent found in the opium poppy (*Papaver somniferum*)[1]. This technical guide provides a comprehensive overview of Opianic acid, including its chemical identity, physical and chemical properties, synthesis methodologies, and its potential biological activities, with a focus on its anti-inflammatory and antioxidant properties.

Chemical Identity and Synonyms

Opianic acid is a multifaceted molecule with several recognized synonyms in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous identification.

Synonym	Reference
6-Formyl-2,3-dimethoxybenzoic acid	[2] [3]
5,6-Dimethoxyphthalaldehydic acid	[2]
2-Carboxy-3,4-dimethoxybenzaldehyde	[2] [3]
5,6-Dimethoxy-2-formylbenzoic acid	[2] [4]
Noscapine Impurity 5	[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Opianic acid is fundamental for its handling, formulation, and application in research and development.

Property	Value	Unit	Source
CAS Number	519-05-1	-	[2] [5] [6]
Molecular Formula	C ₁₀ H ₁₀ O ₅	-	[5]
Molecular Weight	210.18	g/mol	[1]
Appearance	Needles from water	-	[1]
Melting Point	150	°C	[1]
Solubility in Cold Water	1 in 400 parts	-	[1]
Solubility in Boiling Water	1 in 60 parts	-	[1]
Solubility in Other Solvents	Soluble in alcohol and ether	-	[1]
UV max	215, 284	nm	[1]
LogP (Octanol/Water Partition Coefficient)	1.214	-	[7]
pKa	3.65 (Predicted)	-	
Enthalpy of Fusion (Δ _{fus} H°)	24.88	kJ/mol	[7]
Enthalpy of Vaporization (Δ _{vap} H°)	77.08	kJ/mol	[7]

Synthesis of Opianic Acid

Opianic acid can be synthesized through various routes, with the oxidation of noscapine being a prominent method. While a highly detailed, step-by-step protocol for this specific transformation is not readily available in the provided search results, a general procedure can be outlined based on established chemical principles. Additionally, a synthetic route starting from a related benzoic acid derivative provides a viable alternative.

Experimental Protocol: Oxidation of Noscapine (General Approach)

This protocol is a generalized procedure based on the known chemical transformation of noscapine to Opianic acid and cotarnine upon heating with dilute nitric acid[1].

Materials:

- Noscapine
- Dilute Nitric Acid (e.g., 10% v/v)
- Distilled water
- Sodium carbonate or other suitable base
- Hydrochloric acid or other suitable acid for acidification
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous sodium sulfate)
- Standard laboratory glassware and equipment (reflux condenser, heating mantle, separatory funnel, rotary evaporator)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve noscapine in a suitable volume of dilute nitric acid.
- Heat the mixture under reflux for a specified period to effect the oxidative cleavage. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully neutralize the reaction mixture with a base such as sodium carbonate to precipitate cotarnine.

- Filter the mixture to separate the cotarnine precipitate.
- Acidify the filtrate with hydrochloric acid to precipitate Opianic acid.
- Collect the crude Opianic acid by filtration.
- For further purification, the crude product can be recrystallized from hot water or another suitable solvent. Alternatively, an extraction with an organic solvent like diethyl ether can be performed on the acidified aqueous solution, followed by drying of the organic layer and removal of the solvent under reduced pressure.

Experimental Protocol: Synthesis from a Benzoic Acid Derivative (Adapted from a related synthesis)

This protocol is adapted from the synthesis of 2,3-dihydroxy-4-methoxybenzoic acid and provides a potential route to Opianic acid from a suitably substituted benzoic acid precursor.

Materials:

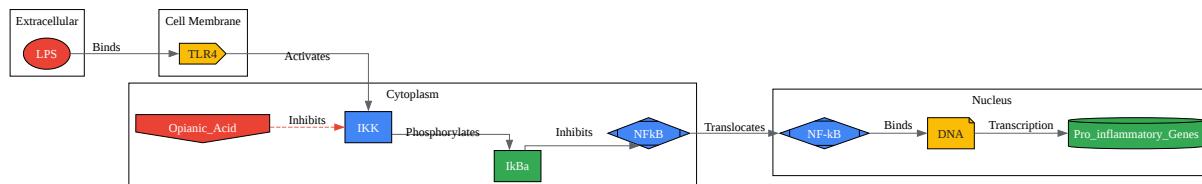
- 2,3-dimethoxy-6-methylbenzoic acid (hypothetical starting material)
- Potassium permanganate ($KMnO_4$) or other suitable oxidizing agent
- Sodium hydroxide ($NaOH$) or sodium carbonate (Na_2CO_3)
- Sulfuric acid (H_2SO_4) or Hydrochloric acid (HCl) for acidification
- Distilled water

Procedure:

- Dissolve the starting benzoic acid derivative in an aqueous solution of sodium hydroxide or sodium carbonate in a reaction vessel.
- Cool the solution in an ice bath.
- Slowly add a solution of potassium permanganate in water, ensuring the temperature remains below 10°C.

- After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate disappears, indicating the completion of the oxidation.
- Filter the mixture to remove the manganese dioxide (MnO_2) precipitate.
- Acidify the filtrate with dilute sulfuric acid or hydrochloric acid until Opianic acid precipitates.
- Collect the crude product by filtration, wash with cold water, and dry.
- Purify the crude Opianic acid by recrystallization from hot water.

Biological Activities and Mechanisms of Action


While extensive research on the specific biological activities of Opianic acid is still emerging, its structural similarity to other phenolic acids suggests potential anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Phenolic acids are known to exert anti-inflammatory effects through various mechanisms, with the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway being a key target.

Potential Mechanism of Action: The NF- κ B pathway is a central regulator of inflammation. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows the p65/p50 NF- κ B dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF- α and IL-6.

It is hypothesized that Opianic acid, like other phenolic compounds, may inhibit NF- κ B activation by preventing the phosphorylation and degradation of I κ B α , thereby blocking the nuclear translocation of NF- κ B.

[Click to download full resolution via product page](#)

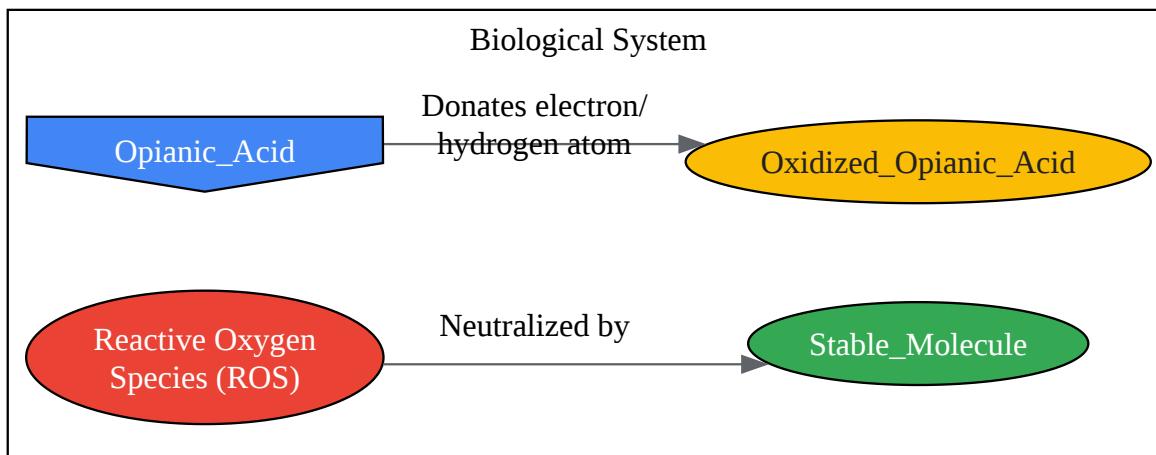
Caption: Potential mechanism of Opianic acid's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This protocol provides a general method to assess the in vitro anti-inflammatory activity of a compound by measuring the inhibition of heat-induced protein denaturation.

Materials:

- Bovine serum albumin (BSA) or egg albumin
- Phosphate buffered saline (PBS), pH 6.4
- Opianic acid solution in a suitable solvent (e.g., DMSO)
- Diclofenac sodium or Aspirin as a standard drug
- Spectrophotometer


Procedure:

- Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the Opianic acid solution.
- A control group should be prepared with the solvent in place of the Opianic acid solution.
- Incubate the mixtures at 37°C for 20 minutes.
- Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
- After cooling, measure the absorbance of the solutions at 660 nm.
- The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
- The IC₅₀ value, the concentration of the compound that causes 50% inhibition, can be determined from a dose-response curve.

Antioxidant Activity

Phenolic acids are well-documented antioxidants. Their ability to scavenge free radicals is a key mechanism for their protective effects against oxidative stress.

Potential Mechanism of Action: Reactive oxygen species (ROS), such as the superoxide radical (O_2^-) and the hydroxyl radical ($\cdot OH$), are highly reactive molecules that can damage cellular components. Antioxidants neutralize these radicals by donating an electron or a hydrogen atom, thereby forming a more stable radical. The antioxidant capacity of phenolic acids is often attributed to their hydroxyl groups.

[Click to download full resolution via product page](#)

Caption: General mechanism of ROS scavenging by Opianic acid.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Opianic acid solution in methanol/ethanol
- Ascorbic acid or Trolox as a standard antioxidant
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

- In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.
- Add varying concentrations of the Opianic acid solution to the DPPH solution.
- A control containing the solvent instead of the sample should be included.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solutions at 517 nm.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Conclusion

Opianic acid is a well-characterized compound with established physicochemical properties. While its biological activities are not as extensively studied as some other phenolic acids, its structural features suggest promising potential as an anti-inflammatory and antioxidant agent. The provided experimental protocols offer a starting point for researchers to further investigate the synthesis and biological effects of this intriguing molecule. Future studies focusing on quantifying its bioactivities and elucidating its precise mechanisms of action are warranted to fully understand its therapeutic potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Opianic Acid (CAS 519-05-1)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1212065#opianic-acid-synonyms-and-cas-number-519-05-1\]](https://www.benchchem.com/product/b1212065#opianic-acid-synonyms-and-cas-number-519-05-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com